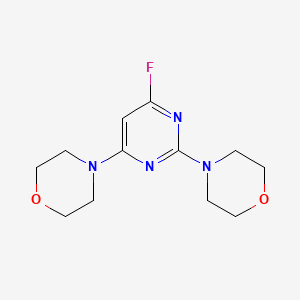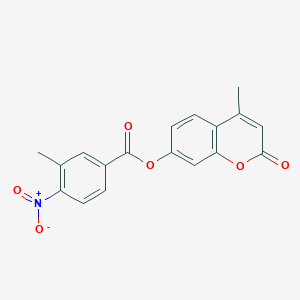
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been studied extensively for its therapeutic potential in various diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been tested in vitro and in vivo for its effectiveness in inhibiting tumor growth and reducing oxidative stress.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. The compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate in laboratory experiments is its high potency and specificity. The compound has been optimized for its therapeutic potential and has been shown to be effective in low concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and testing the compound.
Orientations Futures
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives and analogs of the compound that may have improved therapeutic properties. Another area of research is the identification of specific targets and pathways that are affected by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has shown promise in its therapeutic potential for various diseases. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the compound's potential and to develop new derivatives for clinical use.
Méthodes De Synthèse
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 4-methylcoumarin, which is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-10-8-17(20)25-16-9-13(4-5-14(10)16)24-18(21)12-3-6-15(19(22)23)11(2)7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXEHMYLYDIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
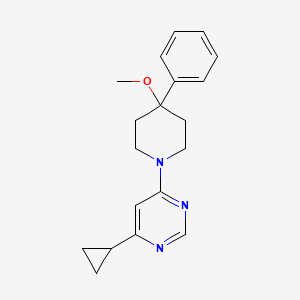
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
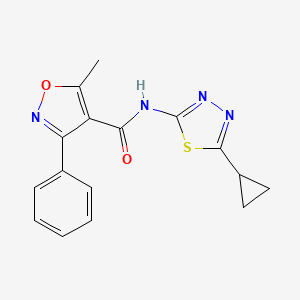
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)

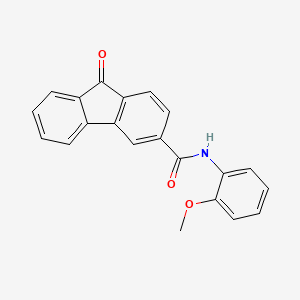
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
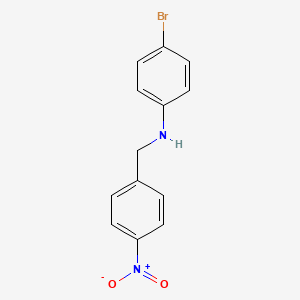
![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

